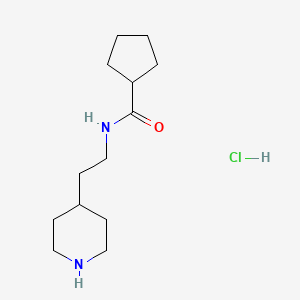

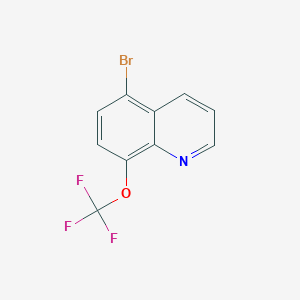

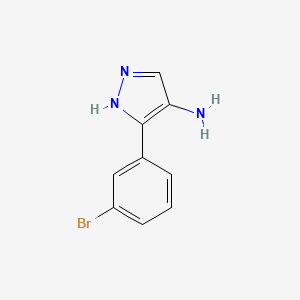

![molecular formula C7H9N3O5S B1372574 4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 1042623-69-7](/img/structure/B1372574.png)

4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

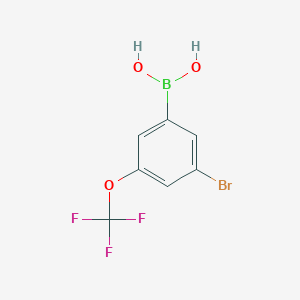

“4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 1042623-69-7 . It has a molecular weight of 247.23 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-{[(2-amino-2-oxoethyl)amino]sulfonyl}-1H-pyrrole-2-carboxylic acid . The InChI code is 1S/C7H9N3O5S/c8-6(11)3-10-16(14,15)4-1-5(7(12)13)9-2-4/h1-2,9-10H,3H2,(H2,8,11)(H,12,13) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties like melting point, boiling point, density, etc., were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Bioaccumulation and Environmental Persistence

Perfluorinated acids, including carboxylates (PFCAs) and sulfonates (PFASs), are known for their environmental persistence. Research suggests that the bioaccumulation of these compounds is directly related to the length of their fluorinated carbon chains. It's observed that PFCAs with shorter chains (less than seven fluorinated carbons) are not considered bioaccumulative according to regulatory criteria and have low biomagnification potential in food webs. This understanding is crucial in assessing the environmental impact of compounds like 4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid and managing their use and disposal (Conder et al., 2008).

Physicochemical Properties and Environmental Levels

Perfluorinated acids (PFAs), including PFCAs, exhibit physicochemical properties that are not fully understood, complicating efforts to model and assess their environmental impact. These compounds are present in various water sources, with concentrations ranging significantly based on proximity to industrial sources. Understanding the physicochemical properties and environmental levels of PFAs, including 4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, is essential for environmental risk assessment and the development of effective treatment and mitigation strategies (Rayne & Forest, 2009).

Microbial Degradation

Microbial degradation plays a significant role in the environmental fate of polyfluoroalkyl chemicals. These chemicals, once released into the environment, can undergo microbial degradation, leading to the formation of PFCAs and sulfonic acids. The microbial degradation pathways, half-lives of precursors, and the potential for defluorination are crucial areas of study to understand the environmental behavior of these compounds (Liu & Mejia Avendaño, 2013).

Accumulation in Agricultural Plants

The accumulation of PFASs in agricultural plants poses significant risks for human health through the food chain. Research indicates that PFAS concentrations in soil correlate with their accumulation in plants. Factors like chain length, functional group, plant species, and soil organic matter affect PFAS uptake in plants. Identifying these interactions and understanding the mechanisms of PFAS accumulation in agricultural plants is crucial for developing safe agricultural practices (Ghisi et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

4-[(2-amino-2-oxoethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O5S/c8-6(11)3-10-16(14,15)4-1-5(7(12)13)9-2-4/h1-2,9-10H,3H2,(H2,8,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSBSJMOHRNRCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1S(=O)(=O)NCC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.